4-chlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
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Overview
Description
This compound is a derivative of oxime esters, which are emerging as the first-line building blocks in modern heterocyclic chemistry . Oxime esters are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
Oxime esters are generally synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Scientific Research Applications
Synthesis and Characterization
The compound under discussion is typically involved in reactions that lead to the synthesis of pyrazole derivatives, which are of significant interest due to their diverse biological activities. For example, the Sonogashira-type reactions employing pyrazole-4-carbaldehydes as precursors can yield pyrazolo[4,3-c]pyridines and their oxides through cross-coupling reactions and subsequent cyclizations. Such methodologies are crucial for constructing complex molecular architectures (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).
Antimicrobial Applications
The synthesis of new pyrazole derivatives has been explored for potential antimicrobial applications. For instance, a series of 1,2,3-triazolyl pyrazole derivatives were synthesized and demonstrated broad-spectrum antimicrobial activities along with moderate to good antioxidant activities. Such findings are pivotal in the search for new therapeutic agents (Manjunatha Bhat et al., 2016).
Supramolecular Aspects
Investigations into the crystal structures of related compounds reveal insights into the supramolecular arrangements and interactions that govern the assembly and properties of these molecules. This understanding is vital for the design of materials with specific functions (R. Prasath et al., 2011).
Catalysis
The compound and its derivatives find applications in catalysis, demonstrating the versatility of pyrazole-based systems in facilitating various chemical transformations. For example, the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones) showcases the potential of utilizing these compounds in green chemistry (S. Tayebi et al., 2011).
Mechanism of Action
The antimicrobial activity results revealed that compounds have promising antimicrobial activity . Anticancer screening results indicated that compounds were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds displayed good docking score within binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .
Future Directions
Properties
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(4-chlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClF3N3OS/c1-27-18(29-15-8-4-13(20)5-9-15)16(17(26-27)19(22,23)24)11-28-25-10-12-2-6-14(21)7-3-12/h2-10H,11H2,1H3/b25-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOLTUJOVRXLT-KIBLKLHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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